4-[(4-Propylphenoxy)methyl]benzoic acid
Description
4-[(4-Propylphenoxy)methyl]benzoic acid is a benzoic acid derivative featuring a propylphenoxy methyl group at the para position.
Properties
IUPAC Name |
4-[(4-propylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-2-3-13-6-10-16(11-7-13)20-12-14-4-8-15(9-5-14)17(18)19/h4-11H,2-3,12H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCWCLCLHUPLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Patent WO2013008242A1 outlines a robust bromomethylation protocol:
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Reactants : p-Toluic acid, N-bromosuccinimide (NBS), and dibenzoyl peroxide.
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Solvent : Chloroform, refluxed for 20 hours.
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Workup : Filtration, washing with chloroform and water, and drying yields 4-bromomethylbenzoic acid with 63% yield and 97.5% purity.
Critical parameters include:
Challenges and Mitigation
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Byproduct formation : Over-bromination is minimized by strict stoichiometric control.
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Solvent selection : Chloroform’s high boiling point (61°C) supports reflux without side reactions.
Nucleophilic Substitution with 4-Propylphenol: Key Synthetic Step
The reaction of 4-bromomethylbenzoic acid with 4-propylphenol introduces the phenoxymethyl group. This step determines yield and purity.
Reaction Mechanism and Conditions
Adapting methods from WO2013008242A1, the substitution proceeds via an SN2 mechanism:
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Base : Potassium carbonate deprotonates 4-propylphenol, enhancing nucleophilicity.
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Solvent : n-Butanol facilitates solubility of both aromatic acid and phenol.
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Stoichiometry : A 2:1 molar ratio of 4-propylphenol to 4-bromomethylbenzoic acid drives completion.
Example protocol :
Yield and Purity Considerations
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Purity : >99% achievable via recrystallization from ethyl acetate.
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Impurities : Residual bromomethylbenzoic acid (<0.5%) and diaryl ether byproducts (<0.3%).
Purification and Isolation Strategies
Post-synthesis purification ensures pharmaceutical-grade purity.
Acid-Base Recrystallization
Solvent-Based Purification
Alternative Synthetic Routes and Comparative Analysis
While bromomethylation-substitution is predominant, alternative methods offer flexibility.
Ester Intermediate Pathway
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Esterification : Convert p-toluic acid to methyl 4-methylbenzoate.
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Bromomethylation : As in Section 2.1.
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Substitution : React methyl 4-bromomethylbenzoate with 4-propylphenol.
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Hydrolysis : Convert ester to carboxylic acid using NaOH/HCl.
Advantages :
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Higher solubility of ester intermediates in organic solvents.
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Reduced side reactions from carboxylic acid protonation.
Disadvantages :
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Additional steps lower overall yield (estimated 55–65%).
Mitsunobu Reaction
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Reactants : 4-Hydroxybenzoic acid, 4-propylphenol, diethyl azodicarboxylate (DEAD), triphenylphosphine.
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Conditions : THF, 0°C to room temperature.
Outcome :
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Direct ether formation without bromomethylation.
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Limited scalability due to cost of DEAD and phosphine reagents.
Data Tables: Reaction Optimization and Outcomes
Table 1. Comparison of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
4-[(4-Propylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: Formation of 4-[(4-Propylphenoxy)methyl]benzaldehyde or this compound derivatives.
Reduction: Formation of 4-[(4-Propylphenoxy)methyl]benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-[(4-Propylphenoxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Propylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 4-[(4-Propylphenoxy)methyl]benzoic acid and selected analogs:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The propylphenoxy group in the target compound is electron-donating, reducing benzoic acid’s acidity compared to sulfonamide or nitro-substituted analogs (e.g., pKa ~4.5 vs. ~1–2 for sulfonamides) .
Stability Considerations:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[(4-Propylphenoxy)methyl]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-propylphenol and a benzyl halide derivative, followed by oxidation of the methyl ester to the carboxylic acid. For example, analogous compounds like ethyl 4-(4-fluorophenyl)benzoate are oxidized to benzoic acid derivatives using potassium permanganate or chromium trioxide under acidic conditions . Optimization includes solvent selection (e.g., anhydrous THF for moisture-sensitive steps), temperature control (60–80°C for substitution reactions), and catalytic use of bases like NaH to enhance reaction rates. Yield improvements may require iterative adjustments to stoichiometry and purification via recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
- Methodological Answer :
- NMR : Expect aromatic proton signals in the δ 6.8–8.0 ppm range, with splitting patterns reflecting substituent positions. The propylphenoxy group’s methylene protons (CH₂) typically appear as a singlet near δ 4.5–5.0 ppm, while the propyl chain shows triplet/multiplet signals .
- IR : A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the carboxylic acid moiety. Ether linkages (C-O-C) exhibit absorption near 1250 cm⁻¹.
- X-ray crystallography : SHELX programs are widely used for structure determination. For disordered moieties (e.g., flexible propyl chains), refinement strategies include partial occupancy modeling and constraints .
Q. How can researchers assess the purity of this compound, and what analytical methods are recommended for quantification?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phases like acetonitrile/water (70:30) with 0.1% TFA achieve baseline separation of impurities.
- Melting Point Analysis : A sharp melting range (e.g., ±1°C) indicates high purity. Discrepancies suggest residual solvents or byproducts.
- TLC : Silica gel plates with ethyl acetate/hexane (3:7) can monitor reaction progress, with UV or iodine staining for visualization .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions in biological assays (e.g., anti-inflammatory vs. inactive results) may arise from variations in cell lines, solvent effects (DMSO vs. aqueous buffers), or metabolite interference. To resolve:
- Dose-Response Curves : Establish EC₅₀ values across multiple concentrations.
- Metabolite Screening : Use LC-MS to identify degradation products in assay media.
- Orthogonal Assays : Combine in vitro enzyme inhibition (e.g., COX-2) with in vivo models (e.g., rodent inflammation) to validate mechanisms .
Q. How can computational chemistry methods be integrated with experimental data to predict the compound’s reactivity or interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental NMR chemical shifts for validation.
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase). Adjust protonation states of the carboxylic acid group based on physiological pH .
Q. What crystallographic approaches are suitable for determining the solid-state structure, and how are disorder or twinning handled during refinement?
- Methodological Answer :
- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) minimizes errors. For twinned crystals, use the TwinLaw matrix in SHELXL to deconvolute overlapping reflections.
- Disorder Modeling : Split atoms into partial occupancy sites (e.g., propyl chain conformers) and apply geometric restraints (SIMU/DELU) to maintain reasonable bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
